Cas no 313660-18-3 (N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide)

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features an acetamido group at the 6-position and a propanamide substituent at the 2-position of the benzothiazole core, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular framework allows for further functionalization, making it a versatile building block in drug discovery. The compound's stability and purity profile support its use in high-precision synthetic workflows.
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide structure
313660-18-3 structure
Product name:N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
CAS No:313660-18-3
MF:C12H13N3O2S
MW:263.315521001816
CID:6214534
PubChem ID:646206

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
    • CHEMBL1464870
    • AKOS000459254
    • HMS2361M06
    • F0014-0222
    • MLS000032935
    • SR-01000396121
    • 313660-18-3
    • SMR000014990
    • N-(6-Acetylamino-benzothiazol-2-yl)-propionamide
    • SR-01000396121-1
    • N-(6-acetamidobenzo[d]thiazol-2-yl)propionamide
    • Oprea1_180142
    • Inchi: 1S/C12H13N3O2S/c1-3-11(17)15-12-14-9-5-4-8(13-7(2)16)6-10(9)18-12/h4-6H,3H2,1-2H3,(H,13,16)(H,14,15,17)
    • InChI Key: XAZAVEARZSPUPR-UHFFFAOYSA-N
    • SMILES: S1C(NC(CC)=O)=NC2C=CC(=CC1=2)NC(C)=O

Computed Properties

  • Exact Mass: 263.07284784g/mol
  • Monoisotopic Mass: 263.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.3Ų
  • XLogP3: 1.9

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0014-0222-30mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F0014-0222-15mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0014-0222-50mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F0014-0222-2μmol
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0014-0222-5mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F0014-0222-10μmol
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0014-0222-100mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F0014-0222-25mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F0014-0222-1mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0014-0222-75mg
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
313660-18-3 90%+
75mg
$312.0 2023-05-17

Additional information on N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide

Comprehensive Overview of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide (CAS No. 313660-18-3)

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide, with the CAS number 313660-18-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both acetamido and propanamide functional groups in its structure makes it a promising candidate for various applications, including drug development and material science.

In recent years, the demand for benzothiazole derivatives has surged due to their potential therapeutic properties. Researchers are particularly interested in N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide for its possible role in targeting specific enzymes or receptors. For instance, studies have explored its use in modulating inflammatory pathways or as a scaffold for designing novel kinase inhibitors. These investigations align with the growing trend of personalized medicine and the search for small-molecule therapeutics with high specificity.

The synthesis of CAS 313660-18-3 involves multi-step organic reactions, often starting from 2-amino-6-nitrobenzothiazole or similar precursors. The compound's purity and yield are critical factors, especially for pharmaceutical applications, where even minor impurities can affect efficacy and safety. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize and validate its structure. This rigorous quality control ensures that the compound meets the standards required for research and development.

One of the most frequently asked questions about N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide revolves around its solubility and stability. The compound exhibits moderate solubility in polar organic solvents like DMSO and DMF, which is advantageous for in vitro assays. However, its stability under physiological conditions remains an area of active research, as this property is crucial for its potential use in vivo. Researchers are also investigating its metabolic pathways and bioavailability, which are key considerations in drug discovery.

Another hot topic in the scientific community is the computational modeling of benzothiazole-based compounds. Molecular docking and QSAR studies have been conducted to predict the interactions of CAS 313660-18-3 with biological targets. These in silico approaches help streamline the drug discovery process by identifying promising candidates before costly laboratory experiments. Such methodologies are particularly relevant in the era of AI-driven drug design, where speed and accuracy are paramount.

Beyond pharmaceuticals, N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide has potential applications in material science. Its aromatic and heterocyclic structure makes it a candidate for developing organic semiconductors or fluorescent probes. These applications are gaining traction due to the increasing demand for sustainable materials and bioimaging tools. For example, the compound's fluorescence properties could be harnessed for detecting specific biomolecules in diagnostic assays.

In conclusion, N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide (CAS No. 313660-18-3) is a versatile compound with significant potential in both life sciences and material engineering. Its unique structural features and biological activity make it a subject of ongoing research, particularly in the context of targeted therapy and green chemistry. As scientific advancements continue, this compound may play a pivotal role in addressing some of the most pressing challenges in healthcare and technology.

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